molecular formula C20H16N2OS B2439237 (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 865544-03-2

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

Cat. No.: B2439237
CAS No.: 865544-03-2
M. Wt: 332.42
InChI Key: KKNGJHCGBDEJIZ-QZQOTICOSA-N
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Description

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is an organic compound with a complex structure that includes a naphthamide group and a benzo[d]thiazolylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide typically involves the condensation of 3,4-dimethylbenzo[d]thiazol-2(3H)-one with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide: can be compared with other benzo[d]thiazole derivatives and naphthamide compounds.

    3,4-Dimethylbenzo[d]thiazole: A simpler analog that lacks the naphthamide group.

    1-Naphthylamine: A precursor in the synthesis of the compound.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to its simpler analogs.

Properties

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-13-7-5-12-17-18(13)22(2)20(24-17)21-19(23)16-11-6-9-14-8-3-4-10-15(14)16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNGJHCGBDEJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC4=CC=CC=C43)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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